Product packaging for BB-22 4-hydroxyisoquinoline isomer(Cat. No.:)

BB-22 4-hydroxyisoquinoline isomer

Cat. No.: B1162250
M. Wt: 384.5
InChI Key: RTMDZYWZLPOXLY-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Synthetic Cannabinoids and Novel Psychoactive Substances

Synthetic cannabinoids represent a vast and ever-expanding class of novel psychoactive substances (NPS). nih.govsrlf.org These man-made chemicals are designed to mimic the effects of THC, the primary psychoactive component of cannabis. nih.gov The development of synthetic cannabinoids began in the mid-20th century for research purposes, aiming to explore the endocannabinoid system. xpresschems.comswiftriver.com However, since the mid-2000s, they have been increasingly found in recreational drug markets. swiftriver.com

These substances are often more potent and can produce more intense and unpredictable effects than natural cannabis. nih.govswiftriver.com The continuous emergence of new synthetic cannabinoid derivatives, often created to circumvent legal restrictions, presents a significant challenge for public health and law enforcement agencies. swiftriver.comcaymanchem.com Synthetic cannabinoids are a diverse group, with various chemical families classified based on their originators, such as JWH-xxx compounds named after John W. Huffman. wikipedia.org

Structural Distinctiveness and Significance of the 4-hydroxyisoquinoline (B107231) Isomeric Motif

The BB-22 4-hydroxyisoquinoline isomer is a structural variant of the synthetic cannabinoid BB-22 (also known as QUCHIC). finest-rc.comcaymanchem.com The parent compound, BB-22, is an analog of JWH 018, a potent synthetic cannabinoid. caymanchem.comglpbio.com A key feature of BB-22 is the replacement of the naphthalene (B1677914) group found in JWH 018 with an 8-hydroxyquinoline (B1678124) moiety. caymanchem.comglpbio.com

The defining characteristic of the this compound is the substitution of the quinoline (B57606) group with an isoquinoline (B145761) ring, attached at its fourth position. caymanchem.com This seemingly subtle alteration in the molecular architecture, specifically the position of the nitrogen atom within the quinoline ring system, results in a distinct isomer with potentially different pharmacological and toxicological properties, although these are not yet well understood. caymanchem.com The isoquinoline scaffold itself is a significant heterocyclic structure found in many biologically active alkaloids. nih.govnih.gov

Other positional isomers of BB-22 also exist, including the 5-hydroxyisoquinoline (B118818), 6-hydroxyisoquinoline, and 7-hydroxyisoquinoline (B188741) isomers, each differing in the attachment point of the isoquinoline group. cvmh.frlabchem.com.mylabchem.com.mycaymanchem.com This variety of isomers highlights the complexity of the synthetic cannabinoid landscape and the need for precise analytical methods to differentiate them.

Evolution of Research Focus for Isoquinoline-Based Indole (B1671886) Carboxylates

The research into isoquinoline-based indole carboxylates is an extension of the broader investigation into synthetic cannabinoids. Initial research in the field of synthetic cannabinoids focused on understanding the structure-activity relationships of compounds that interact with cannabinoid receptors. xpresschems.com This led to the creation of numerous analogs with varying potencies and receptor affinities. xpresschems.com

The emergence of compounds like BB-22, which feature an ester linker at the indole's 3-position instead of the more common ketone linkage of early synthetic cannabinoids like JWH-018, marked a new direction in synthetic cannabinoid development. finest-rc.com The introduction of the quinoline and subsequently the isoquinoline motifs further diversified this chemical class. Research on these compounds has been driven by the need to identify and characterize new substances appearing in the illicit drug market. nih.gov The study of isoquinoline-based indole carboxylates is crucial for forensic laboratories to keep pace with the evolving nature of NPS.

Overview of Key Academic Research Domains for this compound

Academic research on the this compound primarily falls into the following domains:

Analytical Chemistry and Forensic Science: A major focus of research is the development of sensitive and specific analytical methods to detect and quantify BB-22 and its isomers in forensic samples. caymanchem.com This includes techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry. The availability of analytical reference standards for the this compound is crucial for this work. caymanchem.comlgcstandards.com

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-15-26-14-19-10-4-5-11-20(19)24)22-17-27(16-18-8-2-1-3-9-18)23-13-7-6-12-21(22)23/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

RTMDZYWZLPOXLY-UHFFFAOYSA-N

SMILES

O=C(OC1=C(C=CC=C2)C2=CN=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

Synonyms

isoquinolin-4-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Advanced Analytical Methodologies for Structural Elucidation and Isomer Differentiation

Chromatographic Separation Techniques

Chromatography is an indispensable tool for separating complex mixtures, and its application is critical for isolating specific isomers from a sample matrix. rotachrom.com The choice of technique is guided by the specific goals of the analysis and the nature of the isomers. rotachrom.com For synthetic cannabinoids like the BB-22 4-hydroxyisoquinoline (B107231) isomer, several high-level chromatographic techniques are utilized to achieve the necessary resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Resolution and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic laboratories for the analysis of volatile and thermally stable compounds. While effective for general screening, its ability to differentiate certain structural isomers can be limited. nih.gov Isomers with very similar mass spectra and retention times may not be fully resolved by standard GC-MS methods alone. nih.gov

For many synthetic cannabinoids, GC-MS analysis relies on subtle differences in fragmentation patterns and retention times. The electron ionization (EI) mass spectra of positional isomers can be nearly identical, making definitive identification challenging without reference standards. nih.gov However, for certain classes of isomers, chromatographic separation can be achieved on appropriate capillary columns. The hdIEc (hydrogen/deuterium Isotope Effect in Chromatography) can be observed in GC-MS analysis, but the effect is often weak. mdpi.com

Table 1: Representative GC-MS Parameters for Synthetic Cannabinoid Analysis

ParameterTypical Value/Condition
ColumnNon-polar capillary column (e.g., HP-5MSI, 30 m x 0.25 mm, 0.25 µm) mdpi.com
Carrier GasHelium, constant flow (e.g., 1.0 mL/min) mdpi.com
Oven ProgramTemperature ramp (e.g., 60°C to 240°C at 3°C/min) mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eV mdpi.com
MS Scan Range40-550 amu mdpi.com

Despite its limitations in discriminating some isomers, GC-MS remains a cornerstone of drug analysis. Its coupling with other techniques, such as infrared detection (GC-IRD), can provide additional discriminating power. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analogs and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for analyzing non-volatile, thermally labile compounds and metabolites, such as hydroxylated isomers of BB-22. nih.govthermofisher.com A sensitive analytical method for the quantification of BB-22 and its metabolites in human serum and urine has been established using LC-QTRAP-MS/MS. nih.govresearchgate.net This approach allows for the detection of metabolites such as BB-22 3-carboxyindole and new monohydroxyl metabolites. nih.govresearchgate.net

The separation of isomers is achieved by optimizing the liquid chromatography conditions. High-resolution separation can be obtained using columns with unique stationary phases, such as biphenyl (B1667301) phases, which offer different selectivity compared to traditional C18 columns, especially for aromatic and moderately polar analytes. thermofisher.com

Recent advancements include the use of high-resolution ion mobility-tandem mass spectrometry (HRIM-MS/MS), which separates ions based on their size, shape, and charge in the gas phase. This adds another dimension of separation to LC-MS, enabling the differentiation of synthetic cannabinoid metabolite isomers that may co-elute chromatographically and have similar mass-to-charge ratios. acs.orgnih.gov This technique has been successfully used to differentiate isomers of MDA-19/BUTINACA, JWH-018, and JWH-250, which differ only in the position of functional groups. acs.orgnih.govchemrxiv.org

Table 2: LC-MS/MS Parameters for BB-22 and Metabolite Quantification

ParameterCondition from a BB-22 Study nih.gov
LC ColumnTSK-GEL ODS-100 V (150 × 2.0 mm i.d., 5 µm)
Mobile PhaseGradient of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile
Ionization ModePositive Electrospray Ionization (ESI)
MS SystemQTRAP Tandem Mass Spectrometer
Ion Transitions (m/z)BB-22: 385 → 214; BB-22 3-carboxyindole: 258 → 118

High-Performance Liquid Chromatography (HPLC) for Isomer Purity and Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, is considered a gold standard for the analysis and quantification of cannabinoids. nih.gov It is particularly useful for assessing the purity of reference standards and quantifying specific isomers in a mixture. The development of precise HPLC methods is crucial for separating closely related isomers, such as Δ8-THC and Δ9-THC, which can be a notoriously difficult task. nih.govacs.org

For isomers like the BB-22 4-hydroxyisoquinoline variant, a validated HPLC method would be essential for determining its concentration and ensuring the purity of the analytical standard. Method development involves optimizing the stationary phase, mobile phase composition, column temperature, and flow rate to achieve baseline resolution. nih.gov Chiral stationary phases can be employed under normal-phase liquid chromatography (NPLC) conditions to separate stereoisomers. thecannabisscientist.com

Table 3: Key HPLC Method Parameters for Isomer Separation

ParameterExample Condition for THC Isomers nih.gov
ColumnRestek Raptor C18 (2.7 µm, 150 × 4.6 mm)
Mobile Phase AWater with 0.1% phosphoric acid
Mobile Phase BAcetonitrile with 0.1% phosphoric acid
Column Temperature45 °C
DetectionDiode Array Detector (DAD) at 220 nm

Supercritical Fluid Chromatography (SFC) in Isomer Separation

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to both GC and HPLC for the separation of synthetic cannabinoids, offering excellent selectivity for structural analogs and stereoisomers. chromatographytoday.comojp.gov Using supercritical carbon dioxide (CO2) as the primary mobile phase, SFC provides several advantages, including higher diffusion coefficients and lower viscosity, which allow for very efficient and rapid separations, often faster than UHPLC. chromatographytoday.comchromatographytoday.com

SFC is particularly well-suited for preparative chromatography, where it can be used to isolate high-purity cannabinoids. extractionmagazine.com The technique has demonstrated the ability to completely and rapidly separate optical isomers of synthetic cannabinoids when using a chiral stationary phase column. nih.gov This capability is highly relevant for the differentiation of positional isomers like the BB-22 4-hydroxyisoquinoline isomer from other hydroxylated variants. The method development in SFC often involves optimizing the co-solvent percentage to achieve effective separation. chromatographytoday.com

Spectroscopic Characterization Methods

While chromatography separates isomers, spectroscopy provides the detailed structural information necessary for their definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and is considered the most definitive method for differentiating positional isomers. nih.govmagritek.com Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), their connectivity, and their spatial relationships. magritek.com

For the this compound, ¹H and ¹³C NMR would provide a unique spectral fingerprint. The chemical shifts, coupling constants, and integration of the proton signals, particularly those on the isoquinoline (B145761) ring, would differ measurably from those of other positional isomers, such as the 5-hydroxyisoquinoline (B118818) or 8-hydroxyquinoline (B1678124) variants. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the exact connectivity of atoms within the molecule, allowing for unambiguous assignment of the hydroxyl group's position. NMR has been successfully used to differentiate various synthetic cannabinoid isomers where techniques like GC-MS had insufficient discriminating power. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the most polar functional groups. For this compound, the most prominent feature would be a strong absorption band for the ester carbonyl (C=O) stretch, expected around 1715-1730 cm⁻¹. spectroscopyonline.com Other key bands include C-H stretching vibrations for both aromatic (~3030 cm⁻¹) and aliphatic (2850-2960 cm⁻¹) moieties, and C-O stretching absorptions related to the ester linkage in the 1100-1300 cm⁻¹ region. libretexts.orgspectroscopyonline.com The pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule's specific structure and substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. Aromatic C=C stretching vibrations of the indole (B1671886) and isoquinoline rings are typically strong in the Raman spectrum, appearing in the 1400-1650 cm⁻¹ region. researchgate.net

Interactive Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchIR/Raman3030 - 3100Medium-Weak
Aliphatic C-H StretchIR/Raman2850 - 2960Strong
Ester C=O StretchIR1715 - 1730Very Strong
Aromatic C=C/C=N StretchIR/Raman1400 - 1650Medium-Strong
Ester C-O StretchIR1100 - 1300Strong
C-H Out-of-Plane BendIR650 - 1000Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information on the conjugated electronic systems (chromophores) within a molecule. The extensive π-system, encompassing both the indole and isoquinoline rings, acts as the primary chromophore in this compound. This conjugated system is expected to absorb UV radiation, leading to π → π* electronic transitions. Extending conjugation generally results in shifts to longer wavelengths. utoronto.ca The absorption maxima for the this compound have been reported at 216 and 296 nm. nih.gov The exact position of these absorption bands can be influenced by the solvent used for the analysis. researchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

Elemental Composition: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule (C₂₅H₂₄N₂O₂). This technique is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. rti.orgnih.govresearchgate.net

Fragmentation Pattern: Upon ionization (e.g., using electrospray ionization or electron ionization), the molecule will break apart in a predictable manner. The primary fragmentation pathway for synthetic cannabinoids with an ester linkage involves cleavage of this bond. researchgate.net This would likely result in characteristic fragment ions corresponding to the protonated 4-hydroxyisoquinoline moiety and the 1-(cyclohexylmethyl)-1H-indole-3-carbonyl cation. Further fragmentation of the cyclohexylmethyl group and the indole ring would also be expected, providing additional structural confirmation. nih.gov Studies on the metabolism of the parent compound BB-22 show that hydrolysis of the ester to form BB-22 3-carboxyindole is a major pathway, highlighting the lability of this bond. nih.govresearchgate.netresearchgate.net

Advanced Techniques for Isomer Differentiation

While the above techniques are excellent for elucidating the primary structure, distinguishing between positional isomers (e.g., 4-hydroxyisoquinoline vs. 5-, 6-, 7-, or 8-hydroxyisoquinoline isomers) can be challenging, as they often produce very similar mass spectra. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC/IR) for Specific Isomeric Signatures

Gas chromatography-infrared spectroscopy (GC-IR) is a highly specific technique that combines the powerful separation capabilities of GC with the structural identification power of IR spectroscopy. forensicrti.org While isomers may co-elute or have very close retention times in GC and produce nearly identical mass spectra, their gas-phase IR spectra are unique molecular fingerprints. ojp.govresearchgate.net

The differentiation of positional isomers is often most evident in the fingerprint region of the IR spectrum (650-1000 cm⁻¹). The C-H out-of-plane bending vibrations in this region are highly sensitive to the substitution pattern on the aromatic ring. libretexts.org Each positional isomer of the hydroxyisoquinoline moiety will produce a distinct pattern of absorption bands, allowing for unambiguous identification when compared to reference spectra. This makes GC-IR a definitive tool for distinguishing the this compound from its other positional isomers. rsc.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Discrimination

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and identification of isomeric compounds, including synthetic cannabinoids. This technology adds a crucial dimension of separation to conventional mass spectrometry. In IMS-MS, ions are not only separated based on their mass-to-charge ratio (m/z) but also by their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. lcms.cz This movement is characterized by the ion's drift time, from which a parameter known as the Collision Cross Section (CCS) can be derived. The CCS is a measure of the ion's rotational average area and is a robust, instrument-independent physical property that provides an additional layer of specificity for compound identification. lcms.cz

The utility of IMS-MS in differentiating synthetic cannabinoid isomers has been demonstrated in several studies. For instance, research has shown that even structurally similar isomers, which produce identical precursor and fragment ions in mass spectrometry, can be distinguished by their unique CCS values. lcms.cz A notable example is the successful differentiation of the isomeric synthetic cannabinoids JWH-015 and JWH-073. Although these compounds are isobaric, their differing structural arrangements result in distinct CCS values, enabling their unambiguous identification. lcms.cz

High-resolution IMS platforms, such as Structures for Lossless Ion Manipulations (SLIM), offer even greater resolving power, which is particularly beneficial for complex isomeric mixtures. nih.govacs.org Studies utilizing SLIM have successfully separated hydroxylated metabolites of JWH-250, such as the N-4-OH, N-5-OH, and 5-OH isomers, which displayed distinct CCS values of 187.5 Ų, 182.5 Ų, and 202.3 Ų, respectively, for their sodiated adducts. nih.govacs.orgresearchgate.net In cases where isomers have nearly identical CCS values, a combination of IMS-MS with chemical derivatization can be employed to induce structural changes that lead to separable CCS values. nih.govacs.org

To illustrate how IMS-MS could be applied to the "this compound," one can consider the potential positional isomers where the hydroxyl group is attached to different positions on the isoquinoline ring system. Each positional isomer would be expected to have a unique three-dimensional structure, and therefore a distinct CCS value. A hypothetical dataset for such an analysis is presented below.

Hypothetical Collision Cross Section (CCS) Values for BB-22 4-hydroxyisoquinoline Positional Isomers

Compound NameIsomer PositionMolecular FormulaMonoisotopic Mass (Da)AdductHypothetical CCS (Ų)
This compound4-hydroxyC₂₃H₂₂N₂O₂358.1681[M+H]⁺195.2
BB-22 5-hydroxyisoquinoline isomer5-hydroxyC₂₃H₂₂N₂O₂358.1681[M+H]⁺198.7
BB-22 6-hydroxyisoquinoline isomer6-hydroxyC₂₃H₂₂N₂O₂358.1681[M+H]⁺201.4
BB-22 7-hydroxyisoquinoline (B188741) isomer7-hydroxyC₂₃H₂₂N₂O₂358.1681[M+H]⁺200.8
BB-22 8-hydroxyisoquinoline isomer8-hydroxyC₂₃H₂₂N₂O₂358.1681[M+H]⁺196.5

Note: The CCS values in this table are hypothetical and for illustrative purposes only, demonstrating the expected differentiation by IMS-MS.

Development and Validation of Analytical Protocols for Research Applications

The development and validation of robust analytical protocols are critical for the accurate and reliable identification and quantification of synthetic cannabinoids like the this compound in research contexts. These protocols typically involve a multi-step process, beginning with sample preparation and followed by chromatographic separation and mass spectrometric detection. mdpi.comnih.gov

Sample preparation is a crucial first step to extract the target analytes from the sample matrix and remove potential interferences. For synthetic cannabinoids in oil-based dietary supplements, for instance, specific extraction conditions are optimized. mdpi.com

Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the analysis of synthetic cannabinoids. mdpi.comnih.gov The chromatographic method is developed to achieve adequate separation of the target analyte from other compounds in the sample. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net For novel or unknown compounds, high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, is invaluable for structural elucidation. nih.gov

Method validation is performed to ensure that the analytical protocol is fit for its intended purpose. kingston.ac.uk Key validation parameters, as recommended by various guidelines, include selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, recovery, matrix effect, and stability. kingston.ac.uk

Selectivity ensures that the analytical signal is free from interference from other components in the sample.

LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). mdpi.com

Recovery assesses the efficiency of the extraction process.

Matrix effect evaluates the influence of co-eluting matrix components on the ionization of the target analyte.

Stability studies are conducted to determine the conditions under which the analyte is stable in the sample matrix and in prepared solutions.

The successful validation of these parameters ensures that the analytical method provides reliable and reproducible data for research applications. nih.govnih.gov

Typical Validation Parameters for an LC-MS/MS Method for Synthetic Cannabinoids

Validation ParameterAcceptance CriteriaTypical Finding
Linearity (R²)≥ 0.990.995
Limit of Detection (LOD)Signal-to-Noise > 30.1 ng/mL mdpi.comnih.gov
Limit of Quantification (LOQ)Signal-to-Noise > 100.5 ng/mL
Accuracy (% of target)80-120%90.5–112.5% oup.com
Precision (% CV)≤ 20% mdpi.comnih.gov3–14.7% oup.com
RecoveryWithin acceptable range (e.g., 70-130%)Analyte-dependent
Matrix EffectWithin acceptable range (e.g., 80-120%)Analyte-dependent

Mechanistic Pharmacological Investigations

In Vitro Receptor Binding Affinity Profiling

Radioligand Binding Assays for Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2)

Specific Ki or IC50 values from radioligand binding assays for BB-22 4-hydroxyisoquinoline (B107231) isomer at CB1 and CB2 receptors have not been reported in the reviewed literature. These values are essential for quantifying the affinity of a ligand for a receptor. For context, studies on other synthetic cannabinoids have established a wide range of binding affinities, which are critical to their pharmacological effects. nih.gov

Competition Binding Studies with Endogenous and Synthetic Ligands

There is no available data from competition binding studies involving BB-22 4-hydroxyisoquinoline isomer against endogenous cannabinoids (like anandamide (B1667382) or 2-arachidonoylglycerol) or other synthetic ligands. These studies would be necessary to understand how this compound interacts with the cannabinoid receptors in the presence of other molecules that bind to the same sites.

Functional Activity Assays

The functional consequences of this compound binding to cannabinoid receptors, such as whether it acts as an agonist or antagonist and its impact on downstream signaling pathways, have not been characterized.

Agonist/Antagonist Activity at CB1 and CB2 Receptors

There is a lack of published research determining the agonist or antagonist properties of this compound at CB1 and CB2 receptors. It is therefore unknown whether this compound mimics the effects of endogenous cannabinoids (as an agonist) or blocks their action (as an antagonist).

G Protein-Coupled Receptor (GPCR) Signaling Pathway Analysis (e.g., cAMP inhibition)

No studies have been identified that analyze the effect of this compound on GPCR signaling pathways, such as the inhibition of cyclic adenosine (B11128) monophosphate (cAMP). This type of analysis is fundamental to understanding the cellular response triggered by the compound binding to the G protein-coupled CB1 and CB2 receptors.

Beta-Arrestin Recruitment Assays

Information regarding the ability of this compound to induce beta-arrestin recruitment is not available. Beta-arrestin recruitment assays are important for investigating potential biased signaling, where a ligand may preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., beta-arrestin pathway). nih.govnih.gov

Comparative Mechanistic Pharmacology

The pharmacological profile of a novel synthetic cannabinoid is often initially understood by comparing it to its parent compounds and other structurally related substances. This comparative approach allows for inferences about its potential receptor interactions and potency.

This compound is an analogue of JWH-018 and is structurally similar to BB-22 and PB-22. caymanchem.com Both BB-22 and PB-22 are distinguished from JWH-018 by the substitution of the naphthalene (B1677914) group with an 8-hydroxyquinoline (B1678124) moiety. caymanchem.comglpbio.com The 4-hydroxyisoquinoline isomer of BB-22 differs from BB-22 in that the quinoline (B57606) group is replaced by an isoquinoline (B145761) group attached at the fourth position. caymanchem.com

Research into the parent compounds has established them as potent agonists of the cannabinoid receptors. JWH-018 is a full agonist at both CB1 and CB2 receptors, with a binding affinity (Ki) of 9.00 nM at CB1 and 2.94 nM at CB2. wikipedia.org The compound BB-22 has demonstrated an even greater affinity for the CB1 receptor, with a reported Ki of 0.11 nM, approximately 30 times more potent than JWH-018 (Ki of 3.38 nM in the same study). nih.gov In functional assays, BB-22 also showed higher potency (EC50 of 2.9 nM) and efficacy (Emax of 217%) as a CB1 agonist compared to JWH-018 (EC50 of 20.2 nM; Emax of 163%). nih.gov

Despite the available data for its parent compounds, comprehensive in vitro and in vivo pharmacological data for the this compound are not available in the current scientific literature. Its physiological and toxicological properties remain unknown. caymanchem.comglpbio.com Therefore, a direct comparison of its receptor selectivity and potency is not possible at this time.

CompoundCB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)CB1 Receptor Efficacy (Emax)CB1 Receptor Potency (EC50)
This compoundData not availableData not availableData not availableData not available
BB-220.11 nM nih.govData not available217% (relative to CP-55,940) nih.gov2.9 nM nih.gov
PB-22Data not availableData not availableData not availableData not available
JWH-0189.00 nM wikipedia.org / 3.38 nM nih.gov2.94 nM wikipedia.org163% (relative to CP-55,940) nih.gov102 nM wikipedia.org / 20.2 nM nih.gov

The specific arrangement of atoms in an isomer can significantly influence its interaction with biological receptors and, consequently, its functional efficacy. The distinction between the 4-hydroxyisoquinoline isomer and its parent compound, BB-22 (which has an 8-hydroxyquinoline group), lies in the point of attachment and the orientation of the nitrogen atom within the bicyclic ring structure.

In BB-22, the ester linkage is at the 8th position of the quinoline ring, whereas in the 4-hydroxyisoquinoline isomer, it is at the 4th position of an isoquinoline ring. This seemingly minor structural alteration can lead to significant differences in how the molecule fits into the binding pocket of cannabinoid receptors. The position of the nitrogen atom in the isoquinoline ring, compared to the quinoline ring, can affect the molecule's electrostatic potential and hydrogen bonding capabilities, which are crucial for receptor binding and activation.

While no specific studies on the receptor interactions of the this compound have been published, research on isomers of other synthetic cannabinoids, such as 5F-PB-22, has shown that even subtle changes in the substitution pattern on the quinoline ring can lead to differences in their analytical profiles, suggesting potential variations in their physical and pharmacological properties. nih.gov However, without experimental data, any discussion of the isomer-specific receptor interactions and functional efficacy of this compound remains speculative.

Elucidation of Molecular Targets Beyond Cannabinoid Receptors

Some synthetic cannabinoids have been found to interact with other receptor systems, which may contribute to their complex and sometimes severe toxicological effects. For instance, studies on JWH-018 and 5F-PB-22 have suggested a potential interaction with the serotonergic system, specifically the 5-HT2A receptors, which may be involved in their pharmaco-toxicological effects. unife.itnih.gov

However, there is currently no published research that has investigated the molecular targets of this compound beyond the classical cannabinoid receptors. The affinity and activity of this specific compound at other G-protein coupled receptors, ion channels, or enzyme systems have not been reported. Therefore, its broader pharmacological profile remains to be elucidated.

Metabolic Pathway Elucidation and Metabolite Identification

In Vitro Metabolic Studies in Research Models

Comprehensive in vitro studies are crucial for elucidating the metabolic fate of new psychoactive substances. Such studies typically involve the use of various models to simulate the metabolic processes that occur in the human body.

Hepatic Microsomal Incubation Systems

There is currently no published research detailing the incubation of BB-22 4-hydroxyisoquinoline (B107231) isomer with human liver microsomes. These preparations contain a high concentration of drug-metabolizing enzymes and are a standard tool for identifying the primary routes of metabolism.

Recombinant Cytochrome P450 (CYP) Isoform Characterization

The specific cytochrome P450 (CYP) isoforms responsible for the metabolism of BB-22 4-hydroxyisoquinoline isomer have not been identified. Characterization studies using a panel of recombinant human CYP enzymes are necessary to pinpoint which specific enzymes (e.g., CYP3A4, CYP2D6, etc.) are involved in its oxidative metabolism.

Glucuronidation and Sulfation Pathway Investigations

Information regarding the conjugation pathways for this compound, specifically glucuronidation and sulfation, is absent from the scientific literature. Investigations using human liver microsomes or S9 fractions fortified with the necessary cofactors (UDPGA for glucuronidation and PAPS for sulfation) would be required to determine the extent to which this compound undergoes phase II metabolism.

Identification and Structural Elucidation of Major and Minor Metabolites

The identification of metabolites is a critical step in understanding the complete metabolic profile of a compound. This process relies on advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS).

Hydroxylated Metabolites

No studies have been published that identify or structurally elucidate any hydroxylated metabolites of this compound.

Carboxylated Metabolites

Similarly, there is no available data on the formation of carboxylated metabolites from this compound.

Conjugated Metabolites (e.g., Glucuronides, Sulfates)

Following Phase I metabolism, the newly introduced or exposed functional groups on the this compound are anticipated to undergo conjugation with endogenous molecules, most commonly glucuronic acid and sulfate (B86663). This process, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, significantly increases the polarity of the metabolites, preparing them for renal or biliary clearance.

In studies of the parent compound BB-22, glucuronidated metabolites have been identified. nih.gov The primary sites for glucuronidation are the hydroxyl groups introduced during Phase I metabolism. Therefore, it is highly probable that hydroxylated metabolites of the this compound will also be conjugated with glucuronic acid. The presence of these glucuronide conjugates in biological samples can be a strong indicator of exposure. To enhance the detection of Phase I metabolites, hydrolysis of biological samples to cleave these glucuronide bonds is often a necessary step in analytical procedures. nih.gov

Sulfate conjugation is another potential Phase II pathway, although it is generally less common than glucuronidation for synthetic cannabinoids. The formation of sulfate conjugates would also serve to increase the water solubility of the metabolites.

Investigation of Metabolic Hotspots and Sites of Biotransformation

The chemical structure of the this compound presents several "metabolic hotspots" where biotransformation is likely to occur. These are specific atoms or functional groups that are susceptible to enzymatic modification. Based on the metabolism of BB-22 and other related synthetic cannabinoids, the following sites are predicted to be the primary locations of metabolic reactions:

Ester Bond: The ester linkage connecting the indole (B1671886) core to the isoquinoline (B145761) moiety is a major site for hydrolysis. This reaction, catalyzed by carboxylesterases, would result in the cleavage of the molecule into two primary fragments: the 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (3-carboxyindole) and a 4-hydroxyisoquinoline moiety. This hydrolysis is a major metabolic pathway for the parent compound BB-22. nih.gov

Cyclohexylmethyl Group: The cyclohexyl ring is a prime target for hydroxylation at various positions. This oxidative reaction is a common metabolic pathway for many synthetic cannabinoids containing this moiety.

Indole Ring: The indole ring system itself can also be a site of hydroxylation, further increasing the polarity of the molecule.

Isoquinoline Ring: While the isoquinoline ring is generally more stable, it could potentially undergo hydroxylation, although this is considered a minor pathway compared to the other transformations.

Comparative Metabolic Profiling with Other Isomers and Parent Compounds

A comprehensive understanding of the this compound's metabolism can be gained by comparing its metabolic profile with that of its parent compound, BB-22, and other positional isomers.

The parent compound, BB-22 , primarily undergoes ester hydrolysis to form BB-22 3-carboxyindole, which is not specific to BB-22 as it is also a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA. nih.gov Further metabolism of BB-22 involves hydroxylation of the indole or cyclohexylmethyl groups, followed by glucuronidation. nih.gov

Other isomers of BB-22, such as the 5-hydroxyisoquinoline (B118818) isomer , 6-hydroxyisoquinoline isomer , and 8-hydroxyisoquinoline isomer , differ in the attachment point of the isoquinoline group. cvmh.frcaymanchem.comcaymanchem.comcaymanchem.com While specific metabolic data for these isomers are scarce, it is expected that their metabolic pathways would be broadly similar to that of BB-22, with the primary differences arising from the steric and electronic effects of the varied substitution pattern on the isoquinoline ring. These differences could influence the rate and preferred sites of metabolism.

For the This compound , the position of the nitrogen atom in the isoquinoline ring, being closer to the ester linkage compared to the quinoline (B57606) ring in the parent BB-22, might influence the rate of hydrolysis. However, without direct experimental data, this remains speculative. The primary metabolites are still expected to be the hydrolysis product and its hydroxylated derivatives.

A comparative analysis of the metabolites produced by these different isomers is essential for forensic laboratories to accurately identify the specific compound ingested. Misidentification is a significant risk, as demonstrated by the non-specificity of the BB-22 3-carboxyindole metabolite. nih.gov

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Correlating Structural Modifications of BB-22 4-hydroxyisoquinoline (B107231) Isomer and Analogs with Receptor Binding and Functional Activity

The BB-22 4-hydroxyisoquinoline isomer is an analog of the synthetic cannabinoid JWH 018. A key structural difference is the substitution of the naphthalene (B1677914) group found in JWH 018 with an 8-hydroxyquinoline (B1678124) moiety. glpbio.comcaymanchem.com Specifically, the 4-hydroxyisoquinoline isomer of BB-22 is characterized by the attachment of the isoquinoline (B145761) group at the fourth position. caymanchem.com

The structure of synthetic cannabinoids can be broken down into three main regions: the head, the core, and the tail. Iterative design and modification of these moieties have led to a vast number of synthetic cannabinoid receptor agonists (SCRAs) with varying potencies and efficacies. nih.gov In the case of BB-22 and its isomers, the isoquinoline or quinoline (B57606) moiety acts as a critical component, influencing how the molecule docks with and activates the cannabinoid receptors.

Impact of Positional Isomerism (e.g., 4-hydroxy vs. 5-hydroxyisoquinoline) on Pharmacological Mechanisms

Positional isomerism, the differential placement of functional groups on a core scaffold, can dramatically alter the pharmacological properties of a compound. In the context of the BB-22 series, the position of the hydroxyl group on the isoquinoline ring is a key determinant of its interaction with cannabinoid receptors.

While direct comparative studies on the 4-hydroxy versus 5-hydroxyisoquinoline (B118818) isomers of BB-22 are scarce, the principle of positional isomerism affecting biological activity is well-established in medicinal chemistry. For example, studies on other classes of compounds, such as hydroxyestrones, have demonstrated that the spatial arrangement of a hydroxyl group significantly impacts biological activity. nih.gov

For the BB-22 series, different isomers are commercially available for research purposes, including the 4-hydroxyisoquinoline, 5-hydroxyisoquinoline, and 8-hydroxyisoquinoline isomers. caymanchem.comcvmh.frcaymanchem.com This availability underscores the scientific interest in understanding how the location of the linkage to the indole (B1671886) core on the isoquinoline ring affects receptor affinity and downstream signaling pathways. It is hypothesized that the position of the nitrogen atom and the hydroxyl group in the isoquinoline ring influences the molecule's ability to form key hydrogen bonds and hydrophobic interactions within the binding pocket of the CB1 and CB2 receptors.

Influence of Substructure Variations on Metabolic Transformations

For quinoline-based synthetic cannabinoids that are structurally related to the this compound, such as QMPSB and QMiPSB, in vitro studies have shown that ester hydrolysis is a major phase I metabolic pathway. uni-saarland.denih.govmdpi.com This process cleaves the ester bond, separating the quinoline/isoquinoline moiety from the indole core. The resulting carboxylic acid and hydroxylated metabolites are then often subject to further phase II metabolism, such as glucuronidation. uni-saarland.demdpi.com

The specific enzymes involved in the metabolism of these related compounds have been identified as various cytochrome P450 (CYP) isoforms, including CYP2C8, CYP2C9, CYP3A4, and CYP3A5. uni-saarland.denih.gov Human carboxylesterases (hCES), particularly hCES1, also play a significant role in the enzymatic hydrolysis of the ester linkage. nih.gov It is highly probable that the this compound undergoes a similar metabolic fate, with the isoquinoline substructure influencing the rate and profile of metabolite formation.

Table 1: Predicted Metabolic Pathways for this compound

Metabolic PathwayDescriptionKey Enzymes
Ester Hydrolysis Cleavage of the ester bond connecting the isoquinoline and indole moieties.hCES1, other carboxylesterases
Oxidative Metabolism Hydroxylation and other oxidative modifications on the indole ring or cyclohexylmethyl group.CYP2C9, CYP3A4, CYP2C19
Glucuronidation Conjugation of glucuronic acid to hydroxylated metabolites.UGTs

This table is based on metabolic data from structurally related synthetic cannabinoids and represents predicted pathways for the this compound.

Predictive Modeling for SAR and SMR Using Experimental Data

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies, are valuable tools for understanding and predicting the biological activity and metabolic fate of novel compounds. nih.govresearchgate.net

For synthetic cannabinoids, QSAR models have been used to correlate physicochemical properties, like lipophilicity (logP), with receptor binding affinities. nih.gov Generally, highly potent synthetic cannabinoids possess high logP values, indicating their lipophilic nature which facilitates crossing biological membranes. nih.gov However, potency is not solely dictated by lipophilicity, highlighting the importance of specific structural features for optimal receptor interaction. nih.gov

While specific predictive models for the this compound are not detailed in the available literature, the principles of QSAR and SMR can be applied. By compiling experimental data on the receptor binding affinities and metabolic profiles of a series of related isoquinoline and quinoline-based cannabinoids, it would be possible to develop robust models. These models could then be used to predict the activity of untested or newly designed analogs, guiding further research into this class of compounds. The development of such in silico tools is crucial for staying ahead of the ever-evolving landscape of new psychoactive substances. nih.gov

Computational Chemistry and Molecular Modeling Applications

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor. This method is crucial for understanding how the BB-22 4-hydroxyisoquinoline (B107231) isomer might interact with the CB1 and CB2 receptors.

Docking studies would involve generating a 3D model of the BB-22 4-hydroxyisoquinoline isomer and placing it into the binding sites of CB1 and CB2 receptor models. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding energy score. A lower binding energy typically suggests a more stable and favorable interaction.

For the this compound, it is hypothesized that the isoquinoline (B145761) ring and the indole (B1671886) core would play significant roles in receptor binding. The specific orientation of the 4-hydroxyisoquinoline moiety would be critical in determining its interaction with key amino acid residues within the receptor's binding pocket. Differences in the binding pocket geometries of CB1 and CB2 would likely lead to different predicted binding affinities, suggesting a potential selectivity of the compound for one receptor over the other.

Table 1: Hypothetical Predicted Binding Affinities for this compound

ReceptorPredicted Binding Energy (kcal/mol)Predicted Ki (nM)
CB1-9.550
CB2-10.225
Note: This table is illustrative and not based on published experimental data.

Once a likely binding pose is identified, the specific interactions between the this compound and the receptor can be analyzed. These interactions are key to the stability of the ligand-receptor complex.

Hydrogen Bonding: The hydroxyl group on the isoquinoline ring and the nitrogen atoms within the isoquinoline and indole structures are potential hydrogen bond donors and acceptors. These could form hydrogen bonds with polar amino acid residues in the binding sites of CB1 and CB2.

Hydrophobic Interactions: The cyclohexyl and phenyl groups of the molecule are nonpolar and would likely engage in hydrophobic interactions with nonpolar residues in the receptor. These interactions are a major driving force for ligand binding.

Pi-Pi Stacking: The aromatic indole and isoquinoline rings could participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time, taking into account the flexibility of both the ligand and the receptor.

MD simulations can be used to explore the different shapes (conformations) that the this compound can adopt. In a solvent, the molecule will exist as an ensemble of different conformations. When it enters the more constrained environment of the receptor binding site, its conformational freedom is reduced. Understanding the preferred conformations in both environments is crucial for a complete picture of its binding behavior.

By running an MD simulation of the this compound docked into the CB1 or CB2 receptor, the stability of the predicted binding pose can be assessed. The simulation would show how the ligand and receptor move and adjust to each other over time. Key metrics to analyze would include the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the persistence of key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling

QSAR and QSMR are computational models that correlate the chemical structure of a series of compounds with their biological activity or metabolic fate, respectively.

To build a QSAR model for cannabinoids, a dataset of compounds with known binding affinities for CB1 and CB2 would be used. For each compound, a set of molecular descriptors (e.g., molecular weight, logP, electronic properties) would be calculated. A mathematical equation would then be derived to relate these descriptors to the binding affinity.

If the this compound were included in such a study, its molecular descriptors would be calculated and used in the model to predict its binding affinity. This prediction could then be compared with the results from docking studies and, ideally, with experimental data.

QSMR modeling would similarly be used to predict the metabolic fate of the this compound. By analyzing the structure, it is possible to predict which parts of the molecule are most likely to be modified by metabolic enzymes. For instance, the cyclohexyl ring and the indole ring are common sites of hydroxylation in other synthetic cannabinoids.

Development of Predictive Models for Pharmacological Activity

The development of predictive models for the pharmacological activity of novel compounds like the this compound is a cornerstone of modern drug discovery and toxicology. These models aim to forecast the biological effects of a compound, thereby guiding further experimental research and prioritizing candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this area. For a compound like the this compound, a QSAR study would involve compiling a dataset of structurally related compounds with known pharmacological activities, such as binding affinities for cannabinoid receptors (CB1 and CB2). The three-dimensional structures of these molecules would be modeled, and a wide array of molecular descriptors would be calculated. These descriptors, which quantify various aspects of the molecule's physicochemical properties (e.g., size, shape, hydrophobicity, and electronic properties), would then be mathematically correlated with the observed biological activities.

While specific research on predictive models for the this compound is not yet available in published literature, the general methodology would follow these steps. The resulting QSAR model could then be used to predict the pharmacological activity of this specific isomer.

Table 1: Hypothetical Pharmacological Activity Data for QSAR Modeling

CompoundMolecular StructureCB1 Receptor Binding Affinity (Ki, nM)CB2 Receptor Binding Affinity (Ki, nM)
Compound A.........
Compound B.........
This compound(structure)(predicted value)(predicted value)

Computational Prediction of Metabolic Fate and Biotransformation Pathways

Understanding the metabolic fate of a new psychoactive substance is critical for both toxicological assessment and for the development of analytical methods for its detection in biological samples. Computational tools can predict the likely metabolic pathways of the this compound, identifying which enzymes are likely to modify the compound and the chemical structures of the resulting metabolites.

Software programs that simulate the metabolic processes in the human body, particularly the cytochrome P450 (CYP) enzyme system, are commonly employed. These programs analyze the chemical structure of the input molecule—in this case, the this compound—to identify sites that are susceptible to common metabolic reactions such as hydroxylation, oxidation, and glucuronidation.

For the this compound, likely sites for metabolism would include the cyclohexyl ring, the indole ring, and the isoquinoline ring system. The predictions from these computational models can guide analytical chemists in searching for specific metabolites in urine or blood samples from individuals who have consumed the substance.

Table 2: Predicted Metabolic Pathways of this compound

Metabolic ReactionPredicted Site of MetabolismPredicted Metabolite
HydroxylationCyclohexyl ringHydroxy-cyclohexyl-BB-22 4-hydroxyisoquinoline isomer
OxidationIndole ringOxo-indole-BB-22 4-hydroxyisoquinoline isomer
GlucuronidationHydroxylated metabolitesGlucuronide conjugate of a hydroxy metabolite

Virtual Screening Approaches for Identification of Related Compounds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target, such as the cannabinoid receptors. This approach can be used to discover other compounds with similar or different pharmacological profiles related to the this compound.

There are two main types of virtual screening: ligand-based and structure-based. In a ligand-based approach, a known active molecule (like a potent cannabinoid) is used as a template to find other molecules in a database with similar shapes and chemical features. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the biological target (e.g., the CB1 receptor). In this case, computational docking simulations would be performed to fit a large number of candidate molecules into the binding site of the receptor, and a scoring function would be used to estimate the binding affinity of each molecule.

While no specific virtual screening studies targeting the this compound have been published, this methodology could be applied to explore the vast chemical space of synthetic cannabinoids and identify novel structures with potential biological activity. The results of such a screening could lead to the identification of new compounds for further investigation.

Future Research Trajectories and Current Knowledge Gaps

Development of Comprehensive Libraries for Isomeric Analytical Reference Standards

A fundamental challenge in the forensic and toxicological analysis of novel psychoactive substances is the unambiguous identification of isomers. Synthetic cannabinoids like BB-22 are frequently produced in clandestine laboratories, leading to the formation of various positional isomers. The position of the hydroxyl group on the isoquinoline (B145761) ring significantly influences the compound's chemical properties and, presumably, its biological activity.

Currently, analytical reference standards for several BB-22 isomers, including the 4-hydroxyisoquinoline (B107231), 5-hydroxyisoquinoline (B118818), 6-hydroxyisoquinoline, and 8-hydroxyisoquinoline variants, are available from chemical suppliers for research and forensic purposes. caymanchem.comcaymanchem.comcvmh.frcaymanchem.com This availability is a crucial first step. However, a truly comprehensive library would not only include these positional isomers but also potential stereoisomers and metabolic derivatives. Future research must focus on synthesizing and characterizing a complete panel of BB-22-related isomers. These libraries, complete with detailed analytical data (e.g., mass spectra, NMR spectra, and chromatographic retention times), are indispensable for forensic laboratories to accurately identify these compounds in seized materials and biological samples.

Table 1: Known Isomers of BB-22

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
BB-22 4-hydroxyisoquinoline isomer2365471-21-0C₂₅H₂₄N₂O₂384.5
BB-22 5-hydroxyisoquinoline isomerNot AvailableC₂₅H₂₄N₂O₂384.5
BB-22 6-hydroxyisoquinoline isomer2704733-61-7C₂₅H₂₄N₂O₂384.5
BB-22 8-hydroxyisoquinoline isomer2701379-56-6C₂₅H₂₄N₂O₂384.5

Note: The data in this table is compiled from publicly available information from chemical suppliers.

Advanced Mechanistic Insights into Allosteric Modulation and Biased Agonism

The primary targets of synthetic cannabinoids are the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs). The concept of allosteric modulation and biased agonism is critical for understanding the pharmacology of these compounds. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands. nih.gov Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.gov

For this compound, there is currently no published research exploring its interaction with cannabinoid receptors in this level of detail. Future investigations should aim to determine if this isomer acts as an orthosteric agonist, an allosteric modulator, or exhibits biased signaling properties. Such studies would involve a suite of in vitro pharmacological assays to dissect its signaling profile at CB1 and CB2 receptors. Understanding these mechanisms is crucial, as they could explain potential differences in the psychoactive effects and toxicity profiles between isomers. For instance, biased agonists at the CB1 receptor could theoretically be developed to have therapeutic benefits with reduced side effects. nih.gov

Exploration of Novel Synthetic Routes with Enhanced Stereochemical Control

The synthesis of specific isomers of complex molecules like BB-22 requires precise control over the chemical reactions. For the 4-hydroxyisoquinoline isomer, research is needed to develop and optimize synthetic routes that are not only efficient but also offer high stereochemical control. This is particularly important if chiral centers are present in the molecule or are introduced during synthesis.

Future research in this area should focus on asymmetric synthesis methodologies. This would enable the production of specific enantiomers or diastereomers of this compound. The biological activity of chiral drugs can differ significantly between stereoisomers. Therefore, having access to stereochemically pure compounds is essential for accurately characterizing their pharmacology and for developing highly specific analytical methods.

Integration of Multi-Omics Data for Systems-Level Understanding of Biotransformation

The metabolism of synthetic cannabinoids can lead to the formation of numerous metabolites, some of which may be more active or toxic than the parent compound. Understanding the biotransformation of this compound is a critical knowledge gap.

A future-forward approach to this problem involves the use of multi-omics technologies. This could include:

Metabolomics: To identify the full spectrum of metabolites produced in vitro (e.g., using human liver microsomes) and in vivo (in animal models).

Transcriptomics and Proteomics: To analyze changes in gene and protein expression in response to exposure to the compound. This can provide insights into the specific metabolic enzymes involved (e.g., cytochrome P450 isoforms) and the broader cellular pathways affected.

By integrating these datasets, researchers can build a comprehensive, systems-level model of the compound's metabolism and biological effects. This would be a significant step forward from the current state, where the physiological and toxicological properties of this compound are largely unknown. caymanchem.com

Development of High-Throughput Screening Methodologies for Isomer Characterization

Given the potential for a large number of BB-22 isomers and metabolites, traditional analytical and pharmacological characterization methods can be slow and resource-intensive. There is a pressing need for the development of high-throughput screening (HTS) methodologies to rapidly assess the properties of these compounds.

Future research should focus on adapting and validating HTS techniques for the study of synthetic cannabinoid isomers. This could include:

HTS for Receptor Binding and Activation: Using techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET)-based biosensors to quickly assess the affinity and efficacy of a large number of isomers at cannabinoid receptors. cvmh.fr

High-Throughput Mass Spectrometry: To rapidly analyze the metabolic stability and metabolite profiles of different isomers.

The development of such methods would greatly accelerate the characterization of new synthetic cannabinoids like this compound, providing crucial and timely information for forensic scientists, toxicologists, and the broader scientific community.

Q & A

Q. What analytical methods are recommended for quantifying BB-22 4-hydroxyisoquinoline isomer and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive quantification. For example, LC-QTRAP-MS/MS achieved detection limits of 3 pg/mL for BB-22 and 30 pg/mL for its metabolite BB-22 3-carboxyindole in serum and urine . High-resolution LC-Orbitrap-MS/MS is critical for structural elucidation of novel metabolites, such as monohydroxy derivatives, by confirming elemental compositions and fragmentation patterns .

Q. How should researchers prepare biological samples for detecting this compound?

Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) to release conjugated metabolites, followed by liquid-liquid extraction. Serum samples require homogenization with stainless-steel beads and acetic acid buffer, while urine hydrolysis uses β-glucuronidase incubation at 37°C for 2 hours. Extracts are reconstituted in mobile-phase-compatible solvents prior to LC-MS/MS analysis .

Q. What are the key considerations in designing experiments to identify novel metabolites of this compound?

Prioritize high-resolution mass spectrometry to resolve regioisomeric metabolites (e.g., M3,3′ and M4,4′). Use isotopic labeling or synthetic standards to validate fragmentation pathways. Include both hydrolyzed and non-hydrolyzed samples to distinguish phase I (oxidation) and phase II (glucuronidation) metabolites .

Advanced Research Questions

Q. How can researchers differentiate between structural isomers of BB-22 hydroxyisoquinoline derivatives using chromatographic techniques?

Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) provides isomer-specific profiles by exploiting wavenumber selectivity. For LC-based methods, optimize gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and column chemistry (C18 or phenyl-hexyl phases) to separate positional isomers like 4-hydroxyisoquinoline and 5-hydroxyisoquinoline derivatives. Multivariate curve resolution (MCR) algorithms can deconvolute overlapping chromatographic peaks .

Q. What computational strategies are effective in predicting and evaluating isomeric forms of synthetic cannabinoids like this compound?

SMILES-based isomer generation algorithms (e.g., OptCAMD framework) enumerate all possible regioisomers. Density functional theory (DFT) calculates relative stability and fragmentation energies to prioritize likely metabolites. Pair computational predictions with experimental collision-induced dissociation (CID) spectra for validation .

Q. How should contradictory data regarding metabolite identification be addressed in studies involving this compound?

Apply orthogonal analytical techniques:

  • Compare retention times and MS/MS spectra against synthesized reference standards.
  • Use hydrogen-deuterium exchange to confirm hydroxylation sites.
  • Cross-validate findings with nuclear magnetic resonance (NMR) if sufficient metabolite quantities are isolated .

Q. What role does high-resolution mass spectrometry (HRMS) play in elucidating the metabolic pathways of this compound?

HRMS enables accurate mass measurements (<5 ppm error) to assign molecular formulas (e.g., C₂₃H₂₅FN₂O₃ for 4-hydroxyisoquinoline metabolites). Isotopic fine structure analysis distinguishes chlorine-containing analogs from natural isotopic patterns. HRMS/MS data libraries (e.g., mzCloud) facilitate rapid metabolite annotation .

Q. How can multivariate curve resolution (MCR) techniques improve the analysis of isomeric interferences in this compound studies?

MCR decomposes co-eluting isomer signals by extracting pure spectral profiles from chromatographic time series. Apply constraints (non-negativity, unimodality) to resolve overlapping peaks of hydroxyisoquinoline regioisomers. Validate results with spiked standards or synthetic mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.